molecular formula C16H12F2N2O B13531917 3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one

3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one

Cat. No.: B13531917
M. Wt: 286.28 g/mol
InChI Key: ZMFCKJQCPXGZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential therapeutic applications. This compound belongs to the class of dihydroisoquinolinones, which are known for their diverse biological activities and applications in various fields such as drug discovery and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are typically mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Castagnoli–Cushman reaction is one such method used for the synthesis of 3,4-dihydroisoquinolin-1-one derivatives . This reaction involves the condensation of an imine with a cyclic anhydride, followed by cyclization to form the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. Additionally, it is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets, leading to the modulation of various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one can be compared with other similar compounds, such as other dihydroisoquinolinone derivatives . These compounds share a similar core structure but differ in their substituents and functional groups . The unique structure of this compound allows it to exhibit distinct biological activities and applications .

List of Similar Compounds:
  • 3,4-Dihydroisoquinolin-1-one
  • N-Alkylated 3,4-dihydroisoquinolinone derivatives
  • 2-Imino-1,2-dihydropyrimidines

These similar compounds highlight the diversity and versatility of the dihydroisoquinolinone class and underscore the unique properties of this compound .

Properties

Molecular Formula

C16H12F2N2O

Molecular Weight

286.28 g/mol

IUPAC Name

3-[(2,4-difluorophenyl)methylamino]-2H-isoquinolin-1-one

InChI

InChI=1S/C16H12F2N2O/c17-12-6-5-11(14(18)8-12)9-19-15-7-10-3-1-2-4-13(10)16(21)20-15/h1-8H,9H2,(H2,19,20,21)

InChI Key

ZMFCKJQCPXGZKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)NCC3=C(C=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.